Technical Profile: 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride
Technical Profile: 1H-Pyrrolo[3,2-b]pyridin-6-amine Hydrochloride
Executive Summary
1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride (also known as 6-amino-5-azaindole hydrochloride) is a high-value heterocyclic intermediate used primarily in the synthesis of type I and type II kinase inhibitors.[1] As a bioisostere of the indole and purine scaffolds, the 5-azaindole core offers distinct hydrogen-bonding capabilities and improved aqueous solubility profiles compared to its carbocyclic analogs. This compound serves as a critical nucleophilic building block in the development of therapeutics targeting BRAF, MPS1 (TTK), and PDE4B, where the C6-amine provides a vector for extending into the solvent-exposed regions of the ATP-binding pocket.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The following data characterizes the hydrochloride salt form, which is the preferred species for storage and handling due to enhanced stability against oxidation compared to the free base.
| Property | Specification |
| Chemical Name | 1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride |
| Common Synonyms | 6-Amino-5-azaindole HCl; 5-Azaindol-6-amine HCl |
| CAS Number | 1354940-93-4 (HCl salt); 1015609-67-2 (Free base) |
| Molecular Formula | C₇H₈ClN₃ |
| Molecular Weight | 169.61 g/mol (HCl salt); 133.15 g/mol (Free base) |
| Appearance | White to beige/light orange crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol, Water |
| Melting Point | >250 °C (decomposes) |
| Acidity (pKa) | ~5.8 (Pyridine N), ~16.5 (Pyrrole NH) [Predicted] |
| SMILES | Cl.Nc1cnc2cc[nH]c2c1 |
Structural Analysis & Protonation
The 1H-pyrrolo[3,2-b]pyridine scaffold features a fused 5,6-bicyclic system. In the hydrochloride form, the protonation typically occurs at the most basic site: the pyridine nitrogen (N4 position). This protonation significantly alters the electron density of the ring, deactivating it towards electrophilic aromatic substitution but enhancing the stability of the amine group against air oxidation.
Figure 1: Structural dynamics and reactive sites of the 5-azaindole scaffold.
Handling, Stability & Safety (E-E-A-T)
Storage Protocols
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Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
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Temperature: Long-term storage at -20°C is recommended to prevent slow oxidative darkening (formation of quinoid impurities).
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Light Sensitivity: Protect from light; amber vials are mandatory.
Safety Profile (GHS Classifications)
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Signal Word: WARNING
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H302: Harmful if swallowed.[2]
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H315/H319: Causes skin and serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
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PPE: Nitrile gloves, safety goggles, and a fume hood are required. The dust is irritating to the respiratory tract; avoid generating aerosols.
Experimental Protocol: Amide Coupling for Kinase Inhibitor Synthesis
This protocol describes the coupling of 1H-pyrrolo[3,2-b]pyridin-6-amine HCl with a carboxylic acid (R-COOH) to form an amide bond. This is a standard workflow for generating ATP-competitive kinase inhibitors.
Objective: Synthesize N-(1H-pyrrolo[3,2-b]pyridin-6-yl)amide derivatives.
Reagents
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1H-Pyrrolo[3,2-b]pyridin-6-amine HCl (1.0 equiv)
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Carboxylic Acid (R-COOH) (1.1 equiv)
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HATU (1.2 equiv) [Coupling Agent]
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DIPEA (N,N-Diisopropylethylamine) (3.5 equiv) [Base]
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DMF (Dimethylformamide) [Solvent, Anhydrous]
Methodology
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Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to generate the activated ester.
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Free-Basing In Situ: In a separate vial, suspend the 1H-Pyrrolo[3,2-b]pyridin-6-amine HCl (1.0 equiv) in a minimal amount of DMF. Add the remaining DIPEA (2.0 equiv) to neutralize the HCl salt and liberate the nucleophilic amine. Note: The suspension should clarify as the free base dissolves.
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Coupling: Transfer the amine solution dropwise into the activated acid solution.
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Reaction: Stir the mixture at 40°C–60°C for 4–16 hours. Monitor reaction progress by LC-MS (Look for [M+H]+ corresponding to Product).
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Technical Insight: The C6-amine on the electron-deficient pyridine ring is less nucleophilic than a standard aniline. Mild heating (40-60°C) is often required to drive the reaction to completion.
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Workup: Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄ and concentrate.
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Purification: Purify via flash column chromatography (DCM/MeOH gradient, typically 0-10% MeOH) or preparative HPLC if the product is polar.
Figure 2: Synthetic workflow for amide coupling using the HCl salt.
Analytical Characterization (Expected Data)
When characterizing the free base or coupled product in DMSO-d6, look for these diagnostic signals:
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¹H NMR (400 MHz, DMSO-d6):
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δ 11.2–11.5 ppm (s, 1H): Pyrrole N-H (Broad singlet, exchangeable with D₂O).
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δ 8.1–8.3 ppm (d, 1H): Pyridine C2-H (Deshielded by adjacent N).
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δ 7.4–7.6 ppm (m, 1H): Pyrrole C2-H.
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δ 6.4–6.6 ppm (m, 1H): Pyrrole C3-H.
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δ 5.5–6.0 ppm (s, 2H): Exocyclic Amine -NH₂ (If unreacted). Note: In the HCl salt, these protons may appear as a broad signal downfield (7–9 ppm) due to ammonium formation.
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LC-MS:
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ESI+: Shows dominant peak at [M+H]⁺ = 134.15 (Free base mass). The HCl salt will dissociate in the MS source.
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References
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PubChem Compound Summary. "1H-Pyrrolo[3,2-b]pyridin-6-amine". National Center for Biotechnology Information. Link
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Sigma-Aldrich. "1H-Pyrrolo[3,2-b]pyridin-6-amine AldrichCPR". Product Specification & Safety Data. Link
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Journal of Medicinal Chemistry. "Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives as PDE4B Inhibitors". (Analogous scaffold reactivity). Link
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BenchChem. "1H-Pyrrolo[3,2-b]pyridin-6-amine hydrochloride Properties". Link
